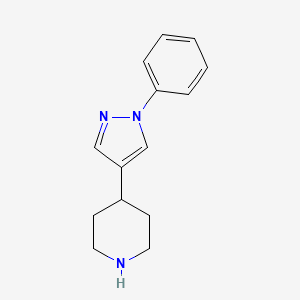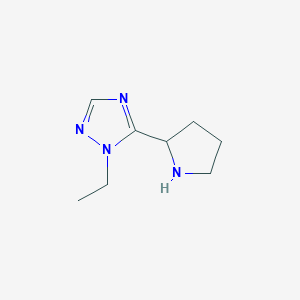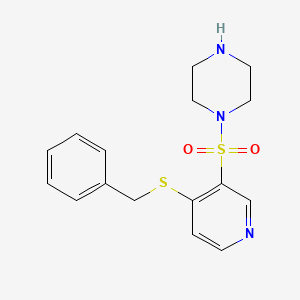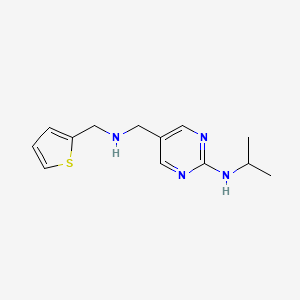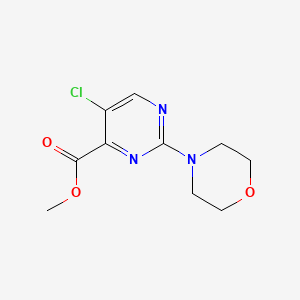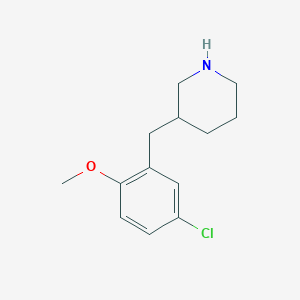![molecular formula C8H4BrNO3 B11809328 4-Bromobenzo[d]isoxazole-3-carboxylic acid CAS No. 1352394-84-3](/img/structure/B11809328.png)
4-Bromobenzo[d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzo[d]isoxazole-3-carboxylic acid is a chemical compound with significant interest in various fields of scientific research. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of a bromine atom attached to a benzoisoxazole ring, which is further substituted with a carboxylic acid group.
Méthodes De Préparation
The synthesis of 4-Bromobenzo[d]isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
4-Bromobenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Bromobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
4-Bromobenzo[d]isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-Chlorobenzo[d]isoxazole-3-carboxylic acid
- 4-Fluorobenzo[d]isoxazole-3-carboxylic acid
- 4-Iodobenzo[d]isoxazole-3-carboxylic acid
These compounds share a similar core structure but differ in the halogen substituent attached to the benzoisoxazole ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
1352394-84-3 |
|---|---|
Formule moléculaire |
C8H4BrNO3 |
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
4-bromo-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12) |
Clé InChI |
USXNLPWCAJHNDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


